molecular formula C8H10ClNO B2578020 3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole CAS No. 1526674-63-4

3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole

Cat. No.: B2578020
CAS No.: 1526674-63-4
M. Wt: 171.62
InChI Key: OHYQKCPQXQADNY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, a cyclopropyl ring, and a methyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(chloromethyl)-4-methyl-1,2-oxazole with cyclopropylamine under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of reduced heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole, while oxidation can produce oxazole derivatives with higher oxidation states.

Scientific Research Applications

3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-4-methyl-1,2-oxazole: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    5-Cyclopropyl-4-methyl-1,2-oxazole: Lacks the chloromethyl group, which may reduce its ability to participate in nucleophilic substitution reactions.

    3-(Bromomethyl)-5-cyclopropyl-4-methyl-1,2-oxazole: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and interaction with other molecules.

Uniqueness

3-(Chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole is unique due to the presence of both the chloromethyl and cyclopropyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-7(4-9)10-11-8(5)6-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYQKCPQXQADNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526674-63-4
Record name 3-(chloromethyl)-5-cyclopropyl-4-methyl-1,2-oxazole
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